molecular formula C10H6Cl3N B163226 3-Chloromethyl-2,7-dichloroquinoline CAS No. 137776-95-5

3-Chloromethyl-2,7-dichloroquinoline

Cat. No.: B163226
CAS No.: 137776-95-5
M. Wt: 246.5 g/mol
InChI Key: HKNGUBRIEPCZJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-2,7-dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,7-dichloroquinoline with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the chloromethylation process is efficient.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-2,7-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .

Scientific Research Applications

3-Chloromethyl-2,7-dichloroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloromethyl-2,7-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,7-dichloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGUBRIEPCZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568987
Record name 2,7-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137776-95-5
Record name 2,7-Dichloro-3-(chloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137776-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137776-95-5
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